Home > Products > Screening Compounds P51770 > Glucagon Receptor Antagonist I
Glucagon Receptor Antagonist I - 438618-32-7

Glucagon Receptor Antagonist I

Catalog Number: EVT-432492
CAS Number: 438618-32-7
Molecular Formula: C20H30N2OS
Molecular Weight: 346.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon Receptor Antagonist I is a class of compounds that specifically target and inhibit the glucagon receptor (GCGR). These antagonists can be peptides or small molecules and are valuable tools in scientific research for investigating the physiological roles of glucagon and its receptor in glucose homeostasis, amino acid metabolism, and lipid metabolism [ [], [] ]. By blocking the actions of glucagon, researchers can gain insights into the complex interplay of hormones involved in metabolic regulation.

Future Directions
  • Exploring combination therapies: Combining GCGR antagonists with other antidiabetic agents, such as GLP-1 receptor agonists or DPP-4 inhibitors, might offer synergistic benefits in managing metabolic diseases [ [], [] ].

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

Compound Description: SCH 900822 is a potent and selective human glucagon receptor (hGCGR) antagonist. It demonstrated exceptional selectivity over the human glucagon-like peptide-1 receptor [, ]. Oral administration of SCH 900822 significantly lowered nonfasting glucose levels in mice with diet-induced obesity and improved glucose control in other diabetic mouse models [, ].

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent, selective glucagon receptor antagonist that showed strong binding affinity and functional cAMP activity . It displayed good selectivity for the glucagon receptor over other related GPCRs. MK-0893 successfully blunted glucagon-induced glucose elevation in mice and primates, also demonstrating efficacy in lowering blood glucose in chronic diabetic mouse models .

GRA1

Compound Description: GRA1 is a small-molecule glucagon receptor antagonist with nanomolar potency in blocking glucagon binding and downstream signaling . Preclinical studies showed GRA1 effectively inhibited glycogenolysis in human hepatocytes and reduced blood glucose concentrations in diabetic mice .

[l-N alpha-trinitrophenylhistidine, 12-homoarginine]-glucagon (THG)

Compound Description: THG is a glucagon analog that acts as a potent antagonist of the glucagon receptor. In vitro studies have demonstrated its ability to effectively block glucagon activation of the hepatic adenylate cyclase system . When administered intravenously to diabetic rats, THG led to significant reductions in blood glucose levels, highlighting its potential as a therapeutic agent for diabetes .

des-His1-[Glu9]glucagon amide

Compound Description: des-His1-[Glu9]glucagon amide acts as a peptide antagonist of the glucagon receptor system . Unlike native glucagon, this analog binds to the glucagon receptor in a manner independent of magnesium ions and GTP, ultimately failing to activate adenylyl cyclase .

BI-32169

Compound Description: BI-32169 is a naturally occurring bicyclic 19-peptide isolated from Streptomyces sp. It acts as a potent inhibitor of the human glucagon receptor . Its methyl ester derivative exhibits even greater potency, suggesting the importance of structural modifications for enhancing activity .

2-(4-Pyridyl)-5-(4-chlorophenyl)-3-(5-bromo-2-propyloxyphenyl)pyrrole (L-168,049)

Compound Description: L-168,049 is a potent, non-peptidyl, small-molecule glucagon receptor antagonist . It exhibits high selectivity for the glucagon receptor, showing no significant binding to the closely related glucagon-like peptide receptor . L-168,049 functions as a non-competitive antagonist, increasing the EC50 for glucagon and reducing its maximal stimulation of adenylyl cyclase .

Source and Classification

LY2409021 is classified under glucagon receptor antagonists, which are compounds that bind to the glucagon receptor and inhibit its activity. This class of drugs is being explored for their ability to lower blood glucose levels by reducing hepatic glucose production and improving insulin sensitivity in patients with type 2 diabetes . The development of LY2409021 was part of a broader effort to create novel treatments targeting dysregulated glucagon secretion associated with diabetes.

Synthesis Analysis

The synthesis of LY2409021 involves several key steps, typically beginning with the preparation of suitable intermediates. A notable method includes the use of asymmetric hydrogenation techniques to create chiral centers essential for the compound's activity.

  • Key Steps in Synthesis:
    1. Starting Materials: The synthesis often starts with biphenylsulfonamide derivatives.
    2. Catalytic Hydrogenation: Utilizing rhodium complexes as catalysts under high pressure conditions (approximately 1.0 MPa) to achieve desired enantioselectivity.
    3. Alkaline Hydrolysis: Following hydrogenation, alkaline hydrolysis is performed to yield carboxylic acid derivatives, which are then further condensed with amines or other functional groups to form the final product .
Molecular Structure Analysis

The molecular structure of LY2409021 is characterized by its biphenylsulfonamide backbone, which is crucial for its binding affinity to the glucagon receptor.

  • Structural Features:
    • The molecule contains multiple chiral centers contributing to its stereochemistry.
    • It exhibits a specific arrangement of functional groups that enhance its interaction with the receptor.

Quantitative structure-activity relationship studies have indicated that modifications in the sulfonamide group can significantly affect the antagonist's potency and selectivity .

Chemical Reactions Analysis

LY2409021 participates in various chemical reactions that are relevant to its pharmacological profile:

  • Binding Interactions: The compound specifically binds to the glucagon receptor, preventing glucagon from exerting its effects on hepatic glucose production.
  • Metabolic Pathways: In vivo studies have shown that LY2409021 influences metabolic pathways by reducing cAMP levels and inhibiting glucagon-induced gluconeogenesis .

These interactions are essential for understanding how LY2409021 functions as an antagonist and its potential side effects.

Mechanism of Action

The mechanism of action for LY2409021 involves competitive inhibition at the glucagon receptor site:

  • Inhibition of Glucagon Activity: By binding to the glucagon receptor, LY2409021 prevents glucagon from activating downstream signaling pathways that lead to increased glucose production in the liver.
  • Impact on Blood Glucose Levels: Clinical studies have demonstrated that treatment with LY2409021 results in significant reductions in fasting and postprandial blood glucose levels in patients with type 2 diabetes, indicating effective antagonism of glucagon action .

This mechanism highlights its potential as a therapeutic agent for managing hyperglycemia.

Physical and Chemical Properties Analysis

LY2409021 possesses several important physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in organic solvents like DMSO but has limited water solubility.
  • Stability: The compound exhibits stability under physiological conditions but may require specific storage conditions to maintain efficacy.

These properties influence formulation strategies and dosing regimens in clinical settings .

Applications

The primary application of LY2409021 lies in the treatment of type 2 diabetes mellitus:

  • Clinical Efficacy: Studies have shown that it effectively lowers HbA1c levels and improves glycemic control without a significant risk of hypoglycemia compared to traditional therapies .
  • Research Implications: Ongoing research aims to further elucidate its pharmacokinetics and long-term safety profile, as well as explore its potential use in combination therapies with other antidiabetic agents.

Properties

CAS Number

438618-32-7

Product Name

Glucagon Receptor Antagonist I

IUPAC Name

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide

Molecular Formula

C20H30N2OS

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23)

InChI Key

SWIBDWBSJSJQHL-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N

Synonyms

GCGR Antagonist I

Canonical SMILES

CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.